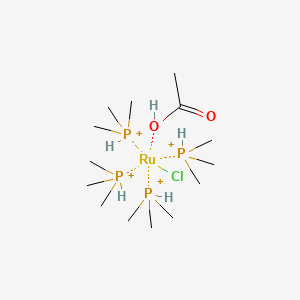
Acetic acid;chlororuthenium;trimethylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is generally prepared by reacting ruthenium(III) chloride with trimethylphosphine. A typical method involves reacting ruthenium(III) chloride with a major amount of trimethylphosphine in an acetate solvent to give the desired product . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of ruthenium(III) chloride and trimethylphosphine, along with industrial-grade solvents and reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The acetate and chloride ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or carbonyl compounds under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which chlorotetrakis(trimethylphosphine)ruthenium(II) acetate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound can activate small molecules, such as hydrogen or carbon monoxide, through coordination to the ruthenium center. This activation facilitates various catalytic processes, including hydrogenation and carbonylation reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other similar ruthenium complexes, such as:
Ruthenium(II) carbonyl complexes: These complexes also exhibit catalytic activity in various organic reactions but differ in their ligand environment and reactivity.
Ruthenium(III) chloride: This compound is a common starting material for the synthesis of various ruthenium complexes, including chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
Ruthenium(II) phosphine complexes: These complexes have similar catalytic properties but may differ in their ligand composition and stability.
The uniqueness of chlorotetrakis(trimethylphosphine)ruthenium(II) acetate lies in its specific ligand environment, which provides a balance of stability and reactivity, making it a versatile catalyst for various applications.
Properties
Molecular Formula |
C14H44ClO2P4Ru+4 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
acetic acid;chlororuthenium;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3 |
InChI Key |
ZFYDWOCBCWZINL-UHFFFAOYSA-Q |
Canonical SMILES |
CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


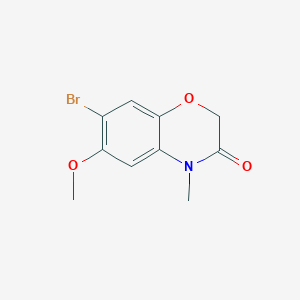
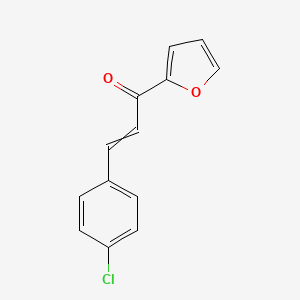
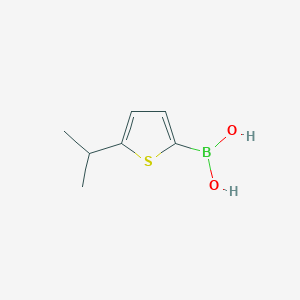
![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)

![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)

![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094941.png)
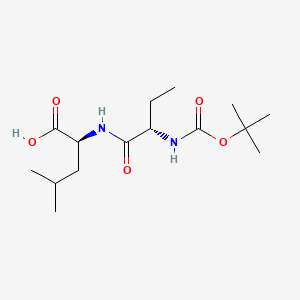
![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
![2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094965.png)
